BKT140 -

BKT140

Catalog Number: EVT-8217620
CAS Number:
Molecular Formula: C97H144FN33O19S2
Molecular Weight: 2159.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BKT140 was developed from prior research focused on blocking the CXCR4 receptor, initially aimed at treating human immunodeficiency virus infections. It is classified as an antineoplastic agent due to its ability to inhibit tumor growth and promote apoptosis in cancer cells. The compound's chemical structure is characterized by a sequence of fourteen amino acids, contributing to its stability and efficacy as a CXCR4 antagonist.

Synthesis Analysis

Methods and Technical Details

The synthesis of BKT140 involves several key steps:

  1. Peptide Synthesis: BKT140 is synthesized using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is confirmed using mass spectrometry.
  3. Polymer Conjugation: BKT140 can also be conjugated to polymer carriers (e.g., HPMA copolymers) via reversible addition-fragmentation chain transfer polymerization, enhancing its pharmacokinetic properties and therapeutic efficacy.

The molecular weight of BKT140 is approximately 1,588 Da, with specific structural modifications that enhance its bioavailability and stability in biological systems .

Molecular Structure Analysis

Structure and Data

BKT140 consists of a linear peptide chain with specific amino acid substitutions that enhance its binding affinity for CXCR4. The structure includes:

  • Amino Acid Sequence: The sequence includes four phenylalanine residues which contribute to its binding properties.
  • Conformational Stability: The peptide's design allows it to maintain a favorable conformation for receptor interaction.

Molecular modeling studies suggest that BKT140 adopts a specific three-dimensional structure that optimizes its interaction with the CXCR4 receptor, facilitating effective antagonism .

Chemical Reactions Analysis

Reactions and Technical Details

BKT140 primarily functions through competitive inhibition of the CXCR4 receptor. Key reactions include:

  • Binding Affinity: BKT140 binds to CXCR4 with an IC50 value ranging from 0.5 to 2.5 nmol/L, significantly lower than that of plerixafor (51 nmol/L), indicating superior efficacy in inhibiting receptor-mediated signaling.
  • Induction of Apoptosis: In cancer cell lines, BKT140 has been shown to induce apoptosis by disrupting the protective signaling pathways mediated by CXCR4, leading to decreased cell viability and increased sensitivity to chemotherapeutic agents .
Mechanism of Action

Process and Data

The mechanism of action of BKT140 involves several steps:

  1. Receptor Binding: Upon administration, BKT140 binds to the CXCR4 receptor on the surface of target cells.
  2. Inhibition of Signaling: This binding prevents the activation of downstream signaling pathways associated with cell migration and survival.
  3. Synergistic Effects: When used in combination with granulocyte colony-stimulating factor (G-CSF), BKT140 enhances stem cell mobilization from the bone marrow into circulation, facilitating therapeutic applications in stem cell transplantation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: BKT140 is typically presented as a white powder.
  • Solubility: It exhibits good solubility in aqueous solutions, which is advantageous for intravenous administration.

Chemical Properties

  • Stability: BKT140 demonstrates stability under physiological conditions, contributing to its effectiveness as a therapeutic agent.
  • Bioavailability: The compound shows favorable pharmacokinetics, including rapid absorption and distribution following administration .
Applications

BKT140 has several significant applications in scientific research and clinical settings:

  • Stem Cell Mobilization: It is used in clinical trials for mobilizing hematopoietic stem cells in patients undergoing transplantation therapies.
  • Oncology: BKT140 exhibits antitumor activity against various cancers, including multiple myeloma and non-small cell lung cancer, making it a candidate for combination therapies with other anticancer agents.
  • Research Tool: As a CXCR4 antagonist, it serves as an important tool for studying the role of this receptor in cancer biology and stem cell dynamics .
Introduction to BKT140 as a CXCR4 Antagonist in Oncological Research

Role of CXCR4/CXCL12 Axis in Tumor Microenvironment and Metastasis

The CXCR4/CXCL12 signaling axis functions as a master regulator of tumor pathophysiology within the tumor microenvironment. CXCL12, constitutively expressed in bone marrow, lymph nodes, liver, and lungs, establishes concentration gradients that guide CXCR4-expressing cells. In cancer biology, this axis becomes hijacked: malignant cells overexpress CXCR4 due to hypoxia-inducible factor 1-alpha (HIF-1α) activation, epigenetic modifications, and oncogenic signaling, while tumor-associated stromal cells secrete abundant CXCL12 [2] [5]. This reciprocal interaction creates a permissive microenvironment that fuels several protumorigenic processes:

  • Metastatic Homing: CXCL12 gradients function as chemotactic beacons, directing circulating cancer cells to specific organs where they establish secondary tumors. This explains the non-random metastatic patterns observed in breast, prostate, lung, and other cancers [5] [7].
  • Cancer Stem Cell Maintenance: The CXCR4/CXCL12 interaction activates survival pathways (e.g., PI3K/AKT, MAPK/ERK) within cancer stem cells (CSCs), promoting their self-renewal, resistance to conventional therapies, and tumor-initiating capacity [5] [6].
  • Angiogenesis and Stromal Activation: CXCR4 signaling on endothelial cells stimulates vascular endothelial growth factor (VEGF)-independent neovascularization. Concurrently, it activates cancer-associated fibroblasts and myeloid cells, fostering the secretion of pro-tumorigenic factors that support tumor growth, invasion, and immune evasion [5] [7].
  • Therapeutic Resistance: CXCL12-mediated signaling within protective stromal niches, particularly the bone marrow, shields tumor cells from chemotherapy- and radiotherapy-induced apoptosis. This niche-mediated protection represents a critical mechanism of treatment failure [3] [5].

Consequently, the CXCR4/CXCL12 axis transforms the tumor microenvironment into a dynamic entity that actively promotes metastasis, recurrence, and therapeutic resistance, making it an attractive target for intervention.

Rationale for Targeting CXCR4 in Cancer Therapy: Mechanistic Justification

Pharmacological inhibition of the CXCR4/CXCL12 axis offers a multifaceted therapeutic strategy grounded in disrupting critical tumor-host interactions. The mechanistic rationale for targeting CXCR4 with high-affinity antagonists like BKT140 encompasses several distinct but interconnected pathways:

  • Mobilization from Protective Niches: Disrupting CXCR4-mediated adhesion releases malignant cells (e.g., multiple myeloma cells in bone marrow) and CSCs from their protective stromal niches, sensitizing them to cytotoxic therapies and potentially reducing minimal residual disease [1] [8].
  • Inhibition of Metastatic Dissemination: Blocking CXCR4 signaling impedes directional migration and homing of tumor cells to distant sites, thereby preventing the establishment of metastases [3] [5].
  • Direct Pro-Apoptotic and Anti-Proliferative Effects: Certain CXCR4 antagonists, including BKT140, exhibit direct cytotoxic and cytostatic effects on cancer cells beyond mere receptor blockade. This occurs through induction of mitochondrial-mediated apoptosis and cell cycle arrest, independent of CXCL12 [3] [8].
  • Disruption of Tumor-Stromal Crosstalk: Antagonism interrupts paracrine and juxtacrine signaling loops between tumor cells and stromal components, suppressing the release of tumor-promoting cytokines and growth factors, thereby inhibiting angiogenesis, proliferation, and survival pathways [6] [7].
  • Chemo- and Radiosensitization: By overcoming niche-mediated protection and potentially modulating DNA damage response pathways, CXCR4 inhibition can enhance the efficacy of conventional cytotoxic therapies and radiation [3] [4].

BKT140's exceptionally high CXCR4 binding affinity (~1 nM IC₅₀), significantly greater than older agents like plerixafor (IC₅₀ ~84 nM), provides a strong pharmacological foundation for effectively disrupting these pathological interactions [1] [8]. Its peptidic nature contributes to its target specificity, minimizing off-target effects common to small molecules.

Properties

Product Name

BKT140

IUPAC Name

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

Molecular Formula

C97H144FN33O19S2

Molecular Weight

2159.5 g/mol

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-/m0/s1

InChI Key

JJVZSYKFCOBILL-KZGZZEQFSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.